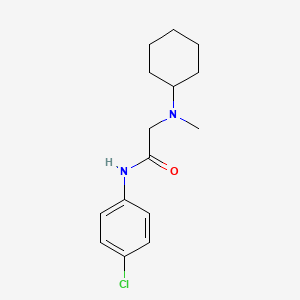

N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h7-10,14H,2-6,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPYNAAHAXETPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)Cl)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324931 | |

| Record name | N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645123 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338428-43-6 | |

| Record name | N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with cyclohexylmethylamine to form an intermediate.

Acylation: The intermediate is then acylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H21ClN2O

- Molecular Weight : 280.79 g/mol

- IUPAC Name : N-(4-chlorophenyl)-2-[cyclohexyl(methyl)amino]acetamide

The compound's unique structure, featuring a chloro group and a cyclohexyl moiety, contributes to its diverse applications in medicinal chemistry and materials science.

Medicinal Chemistry

N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide is being investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. For instance, a study evaluated its efficacy against various microbial strains, revealing promising results against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Properties : The compound is under investigation for its potential role as an anticancer agent. Research indicates that derivatives of chloroacetamides can inhibit cancer cell proliferation by targeting specific molecular pathways .

The biological activity of this compound has been characterized through various studies:

- Mechanism of Action : The compound is believed to inhibit certain enzymes or receptors, modulating cellular processes. Its interaction with bacterial cell walls and fungal membranes has been highlighted as a key mechanism for its antimicrobial effects .

- Case Study Overview : In a study published in the International Journal of Pharma Sciences and Research, researchers synthesized various chloroacetamide derivatives and assessed their biological activities. The findings indicated that specific substitutions on the aromatic ring enhanced antibacterial properties compared to unsubstituted counterparts .

Antibacterial Activity Assessment

The following table summarizes the antibacterial activity of this compound against selected bacterial strains:

| Sample Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| CA | 7 | 16 | No zone |

| PCA | 26 | 23 | 25 |

| CMTA | 30 | 35 | 36 |

| C-3-CPA | 27 | 29 | 30 |

| C-2-CPA | 30 | 30 | 36 |

| C-4-MPA | 26 | 25 | 25 |

The data indicate strong inhibitory effects, particularly against S. aureus and P. aeruginosa, with inhibition zones reaching up to 36 mm .

Further Research Directions

The ongoing research into this compound focuses on:

Mechanism of Action

The mechanism of action of N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(4-Chlorophenyl)-2-(cyclohexyl-methyl-amino)-acetamide and similar compounds:

Structural and Functional Insights:

Substituent Effects on Bioactivity: The cyclohexyl-methyl-amino group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration compared to the diethylamino group in . Sulfonyl-containing analogs (e.g., ) show improved water solubility due to polar sulfonyl groups, whereas dichlorophenyl derivatives (e.g., ) exhibit higher analgesic potency.

Synthetic Pathways: The target compound likely follows a synthesis route similar to , using TBTU as a coupling agent for amide bond formation between chloroacetamide and amines . In contrast, hydroxyimino derivatives (e.g., ) require oxime formation steps, which are absent in the target compound’s synthesis.

Spectroscopic Characterization: NMR and mass spectrometry (as in ) are critical for confirming acetamide derivatives. For example, the diethylamino group in shows distinct triplet signals in ¹H NMR, while the cyclohexyl group would display complex multiplet patterns.

Pharmacological and Toxicological Considerations

- Antimicrobial Activity : Sulfonamide-containing analogs (e.g., ) demonstrate broad-spectrum antimicrobial effects, but the target compound’s cyclohexyl group may shift activity toward Gram-positive pathogens.

- Toxicity: Chlorophenyl acetamides generally exhibit low acute toxicity, though substituents like dichlorophenyl () may increase hepatotoxicity risks. No toxicological data exist for the target compound.

Biological Activity

N-(4-Chloro-phenyl)-2-(cyclohexyl-methyl-amino)-acetamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

- Molecular Formula : C14H19ClN2O

- Molecular Weight : 270.77 g/mol

- Boiling Point : 368.8 ± 27.0 °C

- Melting Point : 168 °C

- Density : 1.4 ± 0.1 g/cm³

- Flash Point : 176.8 ± 23.7 °C

This compound exhibits various mechanisms of action depending on its application:

- Antimicrobial Activity : This compound has demonstrated significant antibacterial and antifungal properties. It acts by inhibiting the growth of pathogenic microorganisms through interference with their metabolic pathways.

- Antiviral Activity : Recent studies have indicated that derivatives of this compound may inhibit viral replication, particularly in the context of human adenovirus (HAdV) infections. For instance, some analogues have shown sub-micromolar potency against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic window .

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, which is indicative of cell membrane damage and cytotoxicity .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Target Organisms/Cells | IC50/EC50 Values | Notes |

|---|---|---|---|

| Antibacterial | E. faecalis, P. aeruginosa | MIC 40-50 µg/mL | Comparable to standard antibiotics |

| Antifungal | B. cinerea | EC50 < 5 µg/mL | Superior to control agents |

| Antiviral | Human Adenovirus | IC50 = 0.27 µM | Low cytotoxicity CC50 = 156.8 µM |

| Anticancer | MCF-7 breast cancer cells | IC50 = 225 µM | Induces apoptosis |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of this compound highlighted its effectiveness against multi-drug resistant strains of bacteria and fungi, showcasing its potential as a lead compound for developing new antimicrobial agents .

- Cancer Cell Studies : In vitro studies involving MCF-7 cells revealed that treatment with this compound resulted in significant cell death and disruption of the cell cycle at the S phase, indicating a mechanism that may be leveraged for therapeutic applications in oncology .

- Viral Inhibition Studies : Research focusing on HAdV inhibitors demonstrated that certain analogues derived from this compound exhibited potent antiviral activity while maintaining low toxicity levels in vivo, suggesting potential for further clinical development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclohexyl and phenyl groups significantly influence the biological activity of the compound:

- Substitutions on the phenyl ring enhance antimicrobial potency.

- Variations in the cyclohexyl moiety can affect the selectivity and efficacy against specific pathogens.

For example, compounds with electron-withdrawing groups on the phenyl ring showed increased antibacterial activity compared to their unsubstituted counterparts .

Chemical Reactions Analysis

Amidation

The reaction mechanism involves nucleophilic attack by the amine group on the carbonyl carbon of chloroacetyl chloride, followed by elimination of HCl to form the amide bond .

Simplified Mechanism :

textCl-CO-NH2 + Cyclohexylamine → Cyclohexylamidoacetamide + HCl

Substitution at Chlorophenyl Group

The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., amines, thiols), facilitated by activating groups such as acetyl .

Example Reaction :

textN-(4-Chlorophenyl)acetamide + NH2R → N-(4-Aminophenyl)acetamide + RCl

Catalytic Transformations

The compound undergoes catalytic reactions under specific conditions:

| Reaction Type | Catalyst | Conditions |

|---|---|---|

| Hydrolysis of amide | Acidic/Basic catalyst | High temperature, aqueous medium |

| Oxidation | KMnO4, CrO3 | Acidic conditions |

| Reduction | LiAlH4, NaBH4 | Ethereal solvents |

Substitution Chemistry

The chlorophenyl group allows for diverse substitution reactions :

-

Alkylation :

Reaction with alkyl halides in the presence of a base forms alkylated derivatives . -

Amination :

Substitution with amines (e.g., NH2R) replaces Cl with amine groups . -

Thiolation :

Reaction with thiols (e.g., SHR) under basic conditions replaces Cl with thioether groups .

Example :

textN-(4-Chlorophenyl)acetamide + NH2CH3 → N-(4-Methylaminophenyl)acetamide

Purification and Characterization

Purification is achieved via recrystallization or chromatography , ensuring high purity . Characterization techniques include:

Stability and Reactivity

The compound exhibits moderate stability under standard conditions but undergoes decomposition under harsh acidic/basic conditions . The cyclohexylmethylamino group provides steric hindrance, reducing susceptibility to nucleophilic attack at the amide position .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N-(4-chlorophenyl) acetamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in anhydrous dichloromethane (DCM) under controlled temperatures (0–30°C). For example, amide bond formation between 4-chlorophenyl amines and activated carboxylic acid derivatives is monitored via TLC (hexane:ethyl acetate, 9:3 v/v) and purified via acid/base extraction . Optimization includes adjusting stoichiometry, reaction time, and temperature to improve yield and minimize side products.

Q. Which spectroscopic techniques are critical for characterizing N-(4-chlorophenyl) acetamide derivatives, and how are they validated?

- Methodological Answer :

- 1H/13C NMR : Confirms molecular structure by identifying aromatic protons (δ 7.2–7.8 ppm), amide NH (δ ~10 ppm), and cyclohexyl-methyl groups (δ 1.0–2.5 ppm) in DMSO-d6 .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

- Elemental Analysis : Ensures purity (<0.5% deviation from theoretical C/H/N values) .

Q. What safety protocols are recommended for handling N-(4-chlorophenyl) acetamide derivatives during synthesis?

- Methodological Answer : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact. Post-reaction quenching with dilute HCl or NaHCO3 neutralizes reactive intermediates. Waste disposal follows institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and dihedral angles (e.g., C2N-amide plane vs. aromatic ring torsion angles). For example, hydrogen bonding (N–H⋯O, C–H⋯O) and packing interactions validate deviations from idealized geometries observed in NMR . SHELX programs refine structures using high-resolution data, with R-factor thresholds <0.05 for reliability .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for anti-cancer activity in acetamide derivatives?

- Methodological Answer :

- In vitro assays : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) assess IC50 values. Substituent effects (e.g., electron-withdrawing Cl, bulky cyclohexyl groups) correlate with cytotoxicity .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps, MESP maps) predict electrophilic/nucleophilic sites influencing DNA intercalation or enzyme inhibition .

Q. How can reaction yields be improved for multi-step syntheses of N-(4-chlorophenyl) acetamides with complex substituents?

- Methodological Answer :

- Coupling reagent selection : TBTU or HATU enhances efficiency over traditional EDCI/HOBt .

- Solvent optimization : Anhydrous DCM or DMF minimizes hydrolysis.

- Temperature control : Stepwise cooling (e.g., 0–5°C during reagent addition) reduces side reactions .

Q. What experimental and computational approaches are used to predict metabolic stability of cyclohexyl-methyl-amino acetamide derivatives?

- Methodological Answer :

- In vitro microsomal assays : Liver microsomes (human/rat) quantify CYP450-mediated degradation.

- ADMET modeling : Software like SwissADME predicts LogP, bioavailability, and metabolic hotspots (e.g., amide bond cleavage) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between calculated and observed melting points in acetamide derivatives?

- Methodological Answer :

- Purity verification : Re-crystallization (ethanol/water) and HPLC analysis remove impurities.

- Polymorphism screening : Differential Scanning Calorimetry (DSC) identifies multiple crystalline forms .

Q. When NMR signals suggest planar amide groups but X-ray data show non-planar conformations, how is this resolved?

- Methodological Answer : Dynamic NMR analysis (variable-temperature studies) detects restricted rotation. X-ray data may reveal steric hindrance (e.g., bulky cyclohexyl groups) or hydrogen bonding that stabilizes non-planar geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.